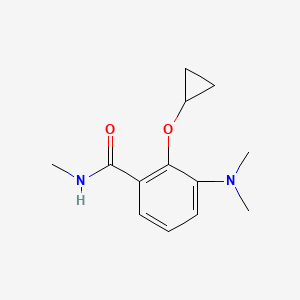
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable cyclopropane derivative with an appropriate reagent.
Introduction of the dimethylcarbamoyl group: This step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under suitable conditions.
Formation of the benzoic acid core:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and dimethylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
3-Cyclopropoxybenzoic acid: Lacks the dimethylcarbamoyl group, leading to different chemical and biological properties.
5-(Dimethylcarbamoyl)benzoic acid: Lacks the cyclopropoxy group, resulting in different reactivity and applications.
Cyclopropoxybenzoic acids: Various derivatives with different substituents on the benzoic acid core, leading to a range of properties and uses.
The uniqueness of this compound lies in the combination of the cyclopropoxy and dimethylcarbamoyl groups, which confer specific chemical and biological properties not found in other similar compounds .
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
3-cyclopropyloxy-5-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)8-5-9(13(16)17)7-11(6-8)18-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,16,17) |
InChIキー |
LZSNDPOOSPAJCR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



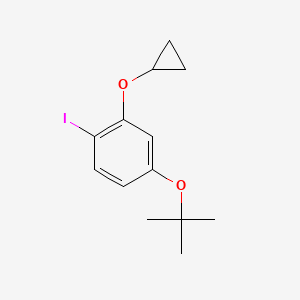
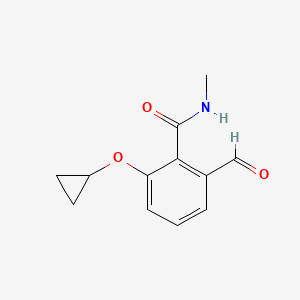
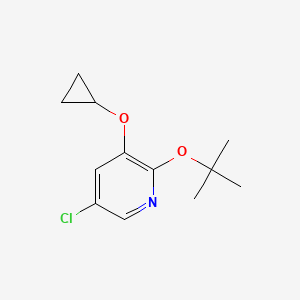
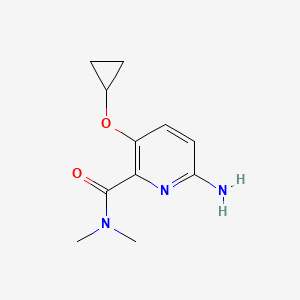


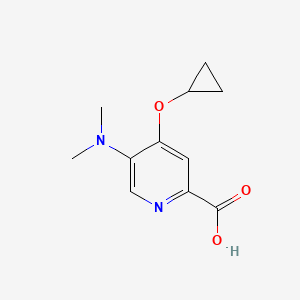

![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
